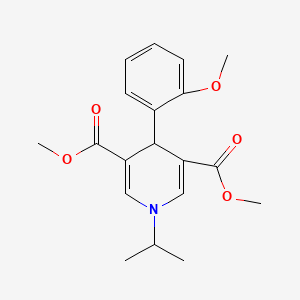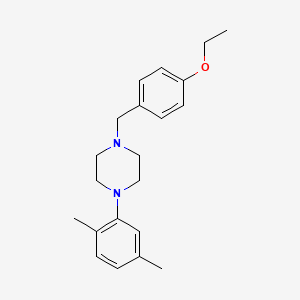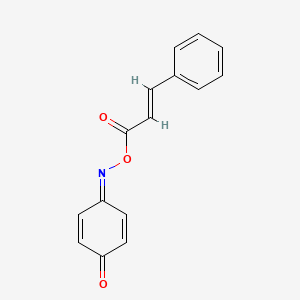
dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DMDD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. DMDD is a pyridine derivative that belongs to the class of dihydropyridine calcium channel blockers.
作用機序
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in vasodilation and a decrease in blood pressure. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate also has neuroprotective effects by inhibiting the influx of calcium ions into neurons, which can prevent neuronal damage and death.
Biochemical and Physiological Effects:
dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have antioxidant activity, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations for lab experiments. It is relatively expensive compared to other calcium channel blockers, which can make it difficult to use in large-scale experiments. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One potential area of research is the development of new synthetic methods for dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate that are more efficient and cost-effective. Another area of research is the development of new derivatives of dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate that have improved pharmacological properties. Finally, there is a need for further research on the biochemical and physiological effects of dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the context of its potential applications in the treatment of cardiovascular and neurodegenerative diseases.
Conclusion:
In conclusion, dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have calcium channel blocking activity, neuroprotective effects, and antioxidant activity. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is relatively easy to synthesize and handle, but has some limitations for lab experiments. There are several future directions for research on dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of new synthetic methods and derivatives, and further research on its biochemical and physiological effects.
合成法
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by a multistep process starting from 2-methoxybenzaldehyde. The first step involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(2-methoxyphenyl)acetoacetate. The second step involves the reduction of the ethyl ester to the corresponding alcohol using sodium borohydride. The third step involves the cyclization of the alcohol with isopropylamine to form dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
科学的研究の応用
Dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have calcium channel blocking activity, which makes it a potential candidate for the treatment of hypertension, angina, and other cardiovascular diseases. dimethyl 1-isopropyl-4-(2-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
dimethyl 4-(2-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)20-10-14(18(21)24-4)17(15(11-20)19(22)25-5)13-8-6-7-9-16(13)23-3/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDUBVVQSOYRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)


![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
